An In-depth Technical Guide to Fmoc-D-Trp(Boc)-OH: Chemical Properties and Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-D-Trp(Boc)-OH: Chemical Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-N-in-Boc-D-tryptophan, commonly abbreviated as Fmoc-D-Trp(Boc)-OH, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). This derivative of D-tryptophan is strategically modified with two essential protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile tert-butyloxycarbonyl (Boc) group on the indole side chain nitrogen. This dual-protection scheme offers exceptional versatility and safety in the synthesis of complex peptides, particularly those containing the sensitive tryptophan residue.[1]
The incorporation of D-amino acids, such as D-tryptophan, into peptide sequences is a widely employed strategy to enhance proteolytic stability, modulate receptor binding affinity, and control peptide conformation.[2] The Boc group on the indole nitrogen is crucial for preventing side reactions, such as alkylation and oxidation, that can occur during the acidic conditions of peptide cleavage from the resin.[3][4] This technical guide provides a comprehensive overview of the chemical properties of Fmoc-D-Trp(Boc)-OH, detailed experimental protocols for its use in SPPS, and a summary of its key characteristics.
Chemical and Physical Properties
Fmoc-D-Trp(Boc)-OH is typically a white to off-white powder with good solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 163619-04-3[2][5][6] |
| Molecular Formula | C₃₁H₃₀N₂O₆[2][5] |
| Molecular Weight | 526.58 g/mol [2][5] |
| Appearance | White to off-white powder[1] |
| Melting Point | 86 - 92°C (decomposes)[1] |
| Solubility | Soluble in DMF, NMP, and other common organic solvents.[1][2] |
| Storage Conditions | 2-8°C, under an inert atmosphere.[2] |
Spectroscopic Data
The identity and purity of Fmoc-D-Trp(Boc)-OH are typically confirmed using a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of Fmoc-D-Trp(Boc)-OH exhibits characteristic signals corresponding to the protons of the Fmoc, Boc, and tryptophan moieties. Key signals include the aromatic protons of the fluorenyl group, the singlet for the nine protons of the Boc group, and the distinct signals for the α- and β-protons of the amino acid backbone.[7][8]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule. These include the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and carbamates, and the aromatic C-H stretching vibrations.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques used for this purpose.[1]
Experimental Protocols
The primary application of Fmoc-D-Trp(Boc)-OH is in solid-phase peptide synthesis. The following are detailed methodologies for its use in a typical SPPS workflow.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating an Fmoc-D-Trp(Boc)-OH residue into a growing peptide chain on a solid support is illustrated below.
Caption: Workflow for the incorporation of Fmoc-D-Trp(Boc)-OH in SPPS.
Resin Swelling
-
Objective: To swell the solid support resin to allow for efficient diffusion of reagents.
-
Protocol:
-
Place the desired amount of resin (e.g., Wang, Rink Amide) in a reaction vessel.
-
Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]
-
Fmoc Deprotection
-
Objective: To remove the N-terminal Fmoc protecting group from the growing peptide chain.
-
Protocol:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.[1][11]
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.[1]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]
-
Coupling of Fmoc-D-Trp(Boc)-OH
-
Objective: To couple the Fmoc-D-Trp(Boc)-OH to the deprotected N-terminus of the peptide-resin.
-
Protocol:
-
In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (typically 3 equivalents relative to the resin loading), a coupling agent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1]
-
Allow the mixture to pre-activate for 15-20 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[1]
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Cleavage and Side-Chain Deprotection
-
Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups, including the Boc group from the tryptophan indole.
-
Protocol:
-
Wash the peptide-resin with DMF and then with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4]
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times and dry under vacuum.
-
Peptide Purification
-
Objective: To purify the crude peptide to the desired level of purity.
-
Protocol:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[12][13]
-
Use a gradient of acetonitrile in water, both containing 0.1% TFA, as the mobile phase.
-
Monitor the elution profile at 220 nm and 280 nm (the latter is useful for tryptophan-containing peptides).[1]
-
Collect the fractions containing the pure peptide and lyophilize to obtain the final product as a fluffy white powder.
-
Signaling Pathways and Logical Relationships
The use of Fmoc-D-Trp(Boc)-OH is a critical step in the synthesis of peptides that may interact with various biological signaling pathways. The diagram below illustrates the logical relationship between the chemical synthesis process and the subsequent biological application of the synthesized peptide.
Caption: From chemical synthesis to biological function.
Conclusion
Fmoc-D-Trp(Boc)-OH is an indispensable reagent for the synthesis of tryptophan-containing peptides, offering a robust and reliable method for incorporating this important D-amino acid. The strategic use of the Fmoc and Boc protecting groups ensures high yields and purity of the final peptide product by minimizing side reactions. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of peptide chemistry and drug development, facilitating the efficient and successful synthesis of complex and biologically active peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc-Trp(Boc)-OH(143824-78-6) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc-D-Trp(Boc)-OH(163619-04-3)FT-IR [m.chemicalbook.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
